Spectroscopic Characterization of (2-hydroxyquinolin-4-yl)boronic acid: A Technical Guide
Spectroscopic Characterization of (2-hydroxyquinolin-4-yl)boronic acid: A Technical Guide
Introduction: The Structural Significance of (2-hydroxyquinolin-4-yl)boronic acid
(2-hydroxyquinolin-4-yl)boronic acid incorporates two key pharmacophores: the 4-hydroxyquinolin-2-one core, which is found in a variety of bioactive compounds with antibacterial and anticancer properties, and the boronic acid functional group, a versatile synthetic handle and a key component in a growing number of therapeutic agents.[1][2] The unique electronic and structural characteristics of boronic acids, including their ability to form reversible covalent bonds with diols, make them of particular interest in the design of sensors and targeted drug delivery systems.[3]
This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-hydroxyquinolin-4-yl)boronic acid, providing a foundational understanding for its synthesis, characterization, and application in further research.
Molecular Structure and Tautomerism
It is crucial to recognize that (2-hydroxyquinolin-4-yl)boronic acid can exist in tautomeric forms. The predominant form is the 4-hydroxyquinolin-2(1H)-one, where the quinoline ring exists as a lactam. This tautomer is generally more stable, and its spectral features are expected to be the most prominent.
Caption: Tautomeric forms of the quinoline core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (2-hydroxyquinolin-4-yl)boronic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the vinyl proton, the N-H proton, and the exchangeable protons of the boronic acid group. The following table summarizes the predicted chemical shifts, which are based on data from similar quinolin-4(1H)-one structures.[4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | 11.5 - 12.5 | singlet (broad) | - | Exchangeable with D₂O. |
| Ar-H (positions 5, 6, 7, 8) | 7.0 - 8.2 | multiplet | various | The exact shifts and multiplicities will depend on the substitution pattern and can be resolved with 2D NMR techniques. |
| C3-H | ~6.3 | singlet | - | A characteristic upfield shift for the vinyl proton in the quinolin-2-one ring system. |
| B(OH)₂ | 4.0 - 6.0 | singlet (broad) | - | Highly dependent on solvent and concentration; exchangeable with D₂O. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the (2-hydroxyquinolin-4-yl)boronic acid core. Carbonyl carbons are typically found significantly downfield.[5] The carbon attached to the boron atom may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.[6]
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (C2) | ~160 - 177 | The carbonyl carbon of the lactam. |
| C-B (C4) | ~130 - 145 | The carbon atom directly bonded to the boronic acid group. May be broadened. |
| Aromatic Carbons | 115 - 140 | Six distinct signals for the carbons of the fused benzene ring and the quinoline core. |
| C3 | ~105 - 110 | The vinyl carbon adjacent to the carbonyl group. |
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (2-hydroxyquinolin-4-yl)boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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To confirm the presence of exchangeable protons (N-H, B(OH)₂), add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
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DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are expected in the aromatic region of the target molecule.
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2D NMR (Optional but Recommended):
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COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is invaluable for assigning quaternary carbons.
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Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (2-hydroxyquinolin-4-yl)boronic acid is expected to be characterized by strong absorptions corresponding to the O-H, N-H, C=O, and B-O bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (boronic acid) | 3200 - 3600 | Strong, broad | Often overlaps with the N-H stretch. |
| N-H (lactam) | 3100 - 3300 | Medium, broad | Characteristic of the quinolin-2-one form. |
| C-H (aromatic) | 3000 - 3100 | Medium to weak | |
| C=O (lactam) | 1650 - 1690 | Strong, sharp | A key indicator of the quinolin-2-one tautomer. |
| C=C (aromatic) | 1450 - 1600 | Medium to strong | Multiple bands are expected. |
| B-O (boronic acid) | 1310 - 1380 | Strong | |
| C-N | 1250 - 1350 | Medium |
Experimental Protocol for IR Spectroscopy
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Sample Preparation:
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Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For (2-hydroxyquinolin-4-yl)boronic acid (C₉H₈BNO₃), the expected monoisotopic mass is approximately 189.0597 g/mol .[7]
Expected Fragmentation Patterns
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule. Both positive and negative ion modes should be explored.
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Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule, [M+H]⁺, at an m/z of approximately 190.0670.[7]
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Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, at an m/z of approximately 188.0524 is also expected.[7]
Further fragmentation in tandem MS (MS/MS) experiments could involve the loss of water (H₂O) or boric acid (H₃BO₃).
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition. By measuring the mass-to-charge ratio to several decimal places, the molecular formula can be unambiguously determined, distinguishing it from other compounds with the same nominal mass.
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
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Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution instrument (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
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Data Acquisition:
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Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
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Acquire spectra in both positive and negative ion modes.
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Perform MS/MS experiments on the parent ions to obtain fragmentation data, which can further confirm the structure.
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Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of (2-hydroxyquinolin-4-yl)boronic acid relies on a combination of NMR, IR, and MS techniques. While a complete, published dataset for this specific molecule is not currently available, the principles and comparative data outlined in this guide provide a solid foundation for its identification and structural elucidation. By following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary spectral data to support their synthetic and medicinal chemistry endeavors.
References
- Supporting Information for an unspecified article. While the specific article is not cited, the data for related quinolin-4(1H)-one structures is presented.
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PubChem. (2-hydroxyquinolin-4-yl)boronic acid (C9H8BNO3). Available at: [Link]
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Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Available at: [Link]
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LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
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LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. Available at: [Link]
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Sciforum. (2023). Synthesis, characterization and in silico study of novel 4-hydroxyquinolone derivative. Available at: [Link]
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MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
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Reddit. (2014). Effect of boron groups on 13 C NMR chemical shift : r/chemistry. Available at: [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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Vensel Publications. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry. Available at: [Link]
